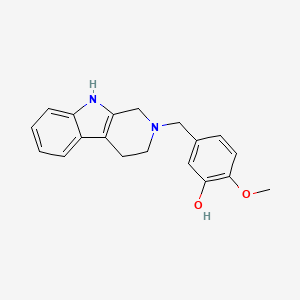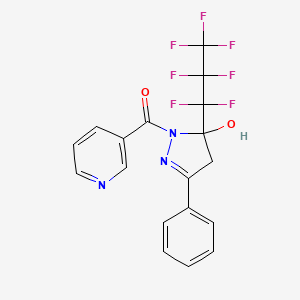![molecular formula C17H16IN3O2S B5027949 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5027949.png)
2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2013 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the removal of acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC, 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 can increase the acetylation of histone proteins, resulting in the activation of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, this compound has been studied for its potential neuroprotective effects, as it has been shown to increase the expression of genes that are involved in neuronal survival.
実験室実験の利点と制限
One advantage of using 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC1 and HDAC3, which are involved in various cellular processes. In addition, 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 has been shown to have low toxicity in vitro, making it a potentially safe compound for use in lab experiments. However, one limitation of using 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1. One potential avenue of study is the development of more potent analogs of this compound, which could have increased therapeutic potential. In addition, the specific genes that are activated by 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 could be further studied to identify potential targets for therapeutic intervention. Finally, the potential neuroprotective effects of 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 could be studied further in animal models of neurodegenerative diseases.
合成法
The synthesis of 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 involves a multi-step process that includes the reaction of 3-aminobenzoic acid with propionyl chloride to form 3-(propionylamino)benzoic acid. This intermediate is then reacted with thionyl chloride to form 3-(propionylamino)benzoyl chloride, which is subsequently reacted with 3-aminobenzenethiol to form 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1.
科学的研究の応用
2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 has been studied for its potential therapeutic applications in various fields of scientific research. In particular, this compound has shown promise in the treatment of cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
2-iodo-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O2S/c1-2-15(22)19-11-6-5-7-12(10-11)20-17(24)21-16(23)13-8-3-4-9-14(13)18/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYMPPJKXSKZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5027870.png)
![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine](/img/structure/B5027880.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B5027887.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5027894.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5027900.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5027906.png)

![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-[4-(dimethylamino)-2-methoxy-5-nitrobenzoyl]oxime hydrochloride](/img/structure/B5027922.png)

![N-[2-(tert-butylthio)ethyl]-3-nitrobenzamide](/img/structure/B5027928.png)
![(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5027929.png)
![4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5027933.png)
![1,8-dibromo-17-(2-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5027942.png)
![2-{5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5027956.png)